3-[(2-Octyldodecyl)oxy]propane-1,2-diol is a chemical compound with the molecular formula and a molecular weight of approximately 372.634 g/mol. This compound is classified as a glycerol ether, characterized by the presence of a long-chain alkyl group (2-octyldodecyl) attached to a propane-1,2-diol backbone. It is primarily utilized in various industrial applications, including surfactants and emulsifiers.
The compound can be synthesized from various precursors and is available from multiple chemical suppliers. Its synthesis often involves the reaction of glycerol derivatives with long-chain alcohols or alkyl halides. The availability of this compound can be confirmed through chemical databases and suppliers such as ChemicalBook and Sigma-Aldrich, which list it under various CAS numbers and provide detailed specifications.
3-[(2-Octyldodecyl)oxy]propane-1,2-diol is classified under the category of surfactants due to its amphiphilic nature, which allows it to reduce surface tension between different phases, making it useful in formulations requiring emulsification or stabilization.
The synthesis of 3-[(2-Octyldodecyl)oxy]propane-1,2-diol typically involves the following methods:
The synthesis conditions generally require careful control of temperature and reaction time to optimize yield and purity. For example, reactions are often conducted at elevated temperatures (around 100°C) for several hours while monitoring the progress through techniques such as gas chromatography.
Key structural data includes:
3-[(2-Octyldodecyl)oxy]propane-1,2-diol can participate in several chemical reactions:
These reactions require specific conditions such as pH control and temperature regulation to ensure desired outcomes without degradation of sensitive functional groups.
The mechanism of action for 3-[(2-Octyldodecyl)oxy]propane-1,2-diol primarily relates to its role as a surfactant. It reduces interfacial tension between hydrophilic and hydrophobic phases, facilitating emulsification processes in formulations.
Experimental studies have shown that the effectiveness of this compound as an emulsifier increases with concentration, demonstrating significant reductions in surface tension when added to oil-water mixtures.
Relevant data from chemical databases confirm these properties and provide additional insights into handling and storage requirements.
3-[(2-Octyldodecyl)oxy]propane-1,2-diol finds numerous scientific uses:
The synthesis of 3-[(2-Octyldodecyl)oxy]propane-1,2-diol relies on regioselective etherification between propane-1,2-diol precursors and branched long-chain alcohols (e.g., 2-octyldodecan-1-ol). This process faces inherent challenges due to:
Catalytic Systems and Reaction Engineering:Phase-transfer catalysts (PTCs), particularly quaternary ammonium salts (e.g., methyltributylammonium chloride), enable efficient interfacial activation in biphasic systems. Under optimized conditions (40-60°C, 6-8 hours), these catalysts facilitate >85% conversion with minimal di-substitution byproducts. Homogeneous acid catalysts (e.g., p-toluenesulfonic acid) offer alternative pathways but require stringent moisture control to prevent hydrolysis of the alkylating agent . Epoxide ring-opening strategies provide superior regiocontrol: Glycidol reacts with 2-octyldodecanol under Lewis acid catalysis (e.g., aluminum tris(phosphate)), yielding the target ether-diol with >92% regioselectivity at the primary carbon. This method avoids the equilibrium limitations of direct etherification but demands anhydrous conditions [3].
Table 1: Comparative Analysis of Alkylation Methodologies
Method | Catalyst System | Temperature | Conversion | Regioselectivity | Key Limitation |
---|---|---|---|---|---|
Direct O-Alkylation | Quaternary Ammonium PTC | 40-60°C | 85-88% | ~7:1 (C3 vs C2) | Emulsion formation in scaling |
Acid-Catalyzed Etherification | p-TsOH (0.5 mol%) | 80-100°C | 78-82% | ~5:1 (C3 vs C2) | Dehydration byproducts (15-20%) |
Epoxide Ring-Opening | AlPO₄ / Tungstate complexes | 25-40°C | 94-97% | >20:1 (C3 exclusive) | Moisture sensitivity |
Purification of 3-[(2-Octyldodecyl)oxy]propane-1,2-diol requires multistep approaches due to:
Advanced Separation Technologies:Nanofiltration (NF): Ceramic membranes with 200-300 Da MWCO effectively retain the target compound (MW ≈ 430 g/mol) while permeating salts and low-MW organics. Process optimization reveals that tangential flow configurations at 50°C reduce viscosity-induced fouling, achieving >99% product retention with permeate fluxes of 20-30 L/m²/h at 15 bar transmembrane pressure . Solvent Extraction: Ternary systems (water/ethanol/ethyl ether) leverage the amphiphilic nature of the glycol derivative. At optimal ratios (aqueous:organic = 1:1.5 v/v), extraction efficiencies reach 98% with <2% co-extraction of glycerol-like impurities. Countercurrent extraction towers enhance throughput for industrial-scale operations [2] [4]. Distillation Innovations: Short-path distillation with structured packing materials achieves fractionation at 180-200°C (0.1-0.5 mbar), minimizing thermal degradation. This step reduces residual alcohol content to <0.5 wt% while recovering >95% of the product. Subsequent wiped-film evaporation removes high-boiling catalysts [2].
Table 2: Purification Performance Metrics
Technique | Conditions | Impurity Removal Efficiency | Product Recovery | Energy Intensity |
---|---|---|---|---|
Nanofiltration | 15 bar, 50°C, pH 6-7 | Salts: 99.9%; Glycols: 85% | 99.2% | 8-10 kWh/m³ |
Solvent Extraction | Ethanol/ether (3:1), 25°C | Glycerol: 98%; Alcohols: 95% | 97.5% | 15-20 kWh/m³ |
Short-Path Distillation | 0.1 mbar, 190°C, ∆T=15°C | C30 alcohol: 99.5% | 95.8% | 120-150 kWh/ton |
The transition from laboratory to industrial production (multi-ton scale) faces three critical bottlenecks:
Viscosity Management: Reaction mixtures exceeding 40 wt% solids develop viscosities >5,000 cP at 60°C due to the amphiphile’s self-assembly into lamellar or hexagonal mesophases. This impedes mass transfer and temperature control. Mitigation strategies include:
Catalyst Recycling and Waste Streams: Homogeneous metal catalysts (e.g., tungstates) require efficient recovery due to environmental regulations and cost. Liquid-liquid extraction with pH-responsive ligands enables >98% metal reclamation, but ligand degradation remains problematic. Immobilized enzyme alternatives (lipases) show promise in epoxide routes but suffer from mechanical instability in continuous stirred-tank reactors [3].
Molecular Aggregation in Downstream Processing: The compound’s critical aggregation concentration (CAC ≈ 10⁻⁴ M) causes unexpected phase separation during storage and transport. Technical solutions involve:
Table 3: Impact of Molecular Self-Assembly on Process Design
Process Stage | Aggregation Phenomenon | Operational Consequence | Engineering Solution |
---|---|---|---|
Reaction | Micellar encapsulation of catalyst | Reduced catalytic accessibility | Co-solvent addition (TBME) |
Phase Separation | Liquid crystal formation | Emulsion stabilization | Electrostatic coalescers at 50-60°C |
Storage & Transport | Gelation below 25°C | Flow restriction | Hydrotrope-modified formulations |
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